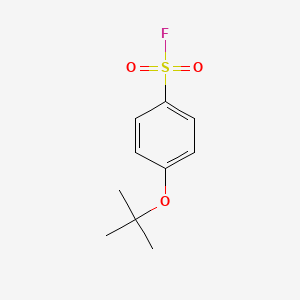
4-(Tert-butoxy)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxy)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. The tert-butoxy group (-OC(CH3)3) is a bulky substituent that can influence the reactivity and properties of the compound. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(tert-butoxy)benzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and provides a straightforward route to the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of sulfonyl fluorides with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack.
Oxidation and Reduction: While the sulfonyl fluoride group is relatively stable, the aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium methoxide (NaOMe), and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed under controlled conditions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction: Various oxidized or reduced derivatives of the aromatic ring.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)benzene-1-sulfonyl fluoride involves its electrophilic sulfonyl fluoride group reacting with nucleophilic sites in target molecules. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the fluoride ion. The resulting covalent bond formation can lead to the inactivation of enzymes or modification of proteins, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butyl)benzenesulfonyl fluoride: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
4-Methoxybenzenesulfonyl fluoride: Contains a methoxy group (-OCH3) instead of a tert-butoxy group.
4-Nitrobenzenesulfonyl fluoride: Contains a nitro group (-NO2) instead of a tert-butoxy group.
Uniqueness
4-(Tert-butoxy)benzene-1-sulfonyl fluoride is unique due to the presence of the bulky tert-butoxy group, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance plays a role in the reaction mechanism or where selective reactivity is desired .
Properties
Molecular Formula |
C10H13FO3S |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]benzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13FO3S/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
InChI Key |
DVRSSJHLRSSVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



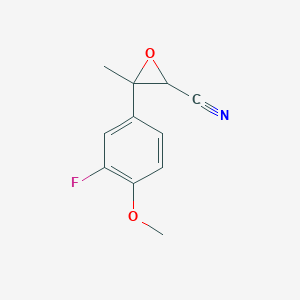
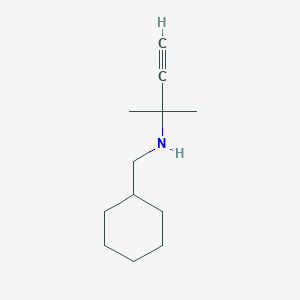
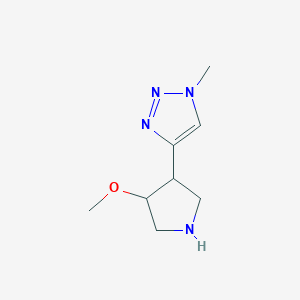
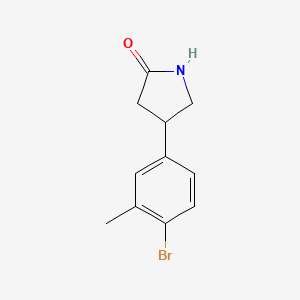
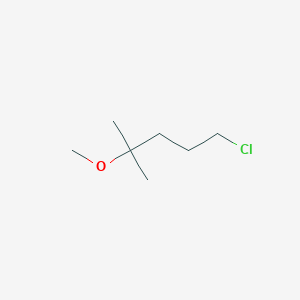
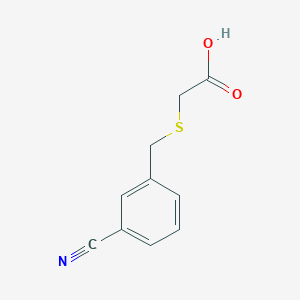
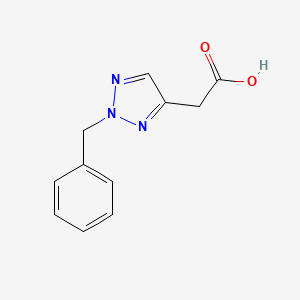
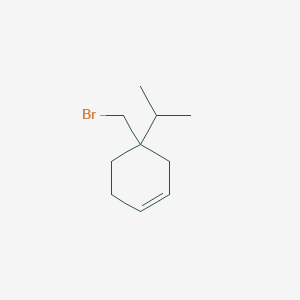
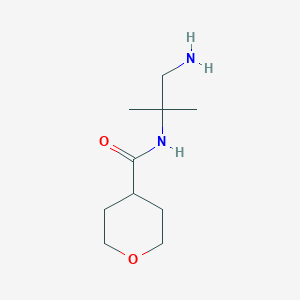
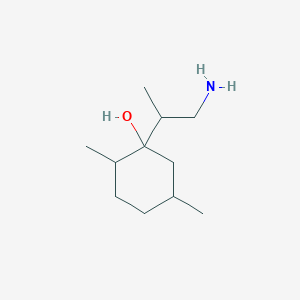
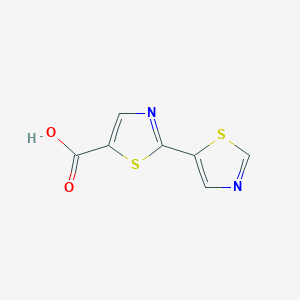
![2-[(Pyrrolidin-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13172228.png)
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)
